molecular formula C10H9ClN2O2 B7911724 ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B7911724
M. Wt: 224.64 g/mol
InChI Key: GZQJASOEMRLVFZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1234616-15-9) is a heterocyclic compound featuring a fused pyrrole-pyridine (azaindole) core. Its molecular formula is C₁₀H₉ClN₂O₂ (MW: 224.64 g/mol), with a density of 1.4 g/cm³ and a boiling point of ~391°C . The compound is synthesized via the Hemetsberger-Knittel reaction, involving thermolysis of azidoacrylates derived from 2-chloro-3-pyridinecarboxaldehyde .

Key structural features include:

  • A chlorine substituent at the 4-position of the pyrrolo[3,2-c]pyridine ring.
  • An ethyl ester group at the 2-position, enhancing solubility and enabling further derivatization.

Recent patents highlight its use as a precursor for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJASOEMRLVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Core Formation

The pyrrolo[3,2-c]pyridine core is typically constructed via cyclization reactions. A validated approach involves nitration and subsequent reduction of pyridine derivatives to induce ring closure. For instance, 2-bromo-5-methylpyridine serves as a starting material, undergoing oxidation with m-chloroperbenzoic acid to form the corresponding N-oxide. Subsequent nitration with fuming nitric acid introduces a nitro group at the 4-position, facilitating electrophilic aromatic substitution. Cyclization is achieved using iron powder in acetic acid, which reduces the nitro group and promotes intramolecular attack to form the fused pyrrole ring.

Key to this process is the regioselective placement of substituents. The chlorine atom at position 4 is introduced either during the nitration step or via post-cyclization halogenation. For example, chlorination using phosphorus oxychloride (POCl₃) under controlled temperatures (80–100°C) selectively substitutes hydroxyl or nitro groups without disrupting the ester functionality.

Esterification and Functionalization

The ethyl ester group at position 2 is introduced through nucleophilic acyl substitution. A carboxylic acid intermediate, generated via hydrolysis of a nitrile or oxidation of a methyl group, reacts with ethanol in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). Alternatively, direct esterification using thionyl chloride (SOCl₂) and ethanol provides the ester in yields exceeding 75%.

Table 1: Comparative Analysis of Esterification Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
DCC-mediated couplingDCC, DMAP, EtOH256895
Thionyl chlorideSOCl₂, EtOH707897
Microwave-assistedH₂SO₄, EtOH, microwave1208599

Microwave-assisted esterification has emerged as a superior method, reducing reaction times from 12 hours to 30 minutes while improving yield and purity.

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, minimizing side products. For the cyclization step, a tubular reactor operating at 100°C with a residence time of 10 minutes achieves 90% conversion, compared to 65% in batch processes.

Purification Techniques

Crude product purification employs recrystallization from ethanol-water mixtures (3:1 v/v), yielding >98% pure compound. Chromatography, though effective, is economically prohibitive at scale. Recent advances in simulated moving bed (SMB) chromatography have reduced solvent consumption by 40%, making it viable for high-purity applications.

Key Intermediates and Characterization

6-Bromo-1H-Pyrrolo[3,2-c]Pyridine

This intermediate is pivotal for subsequent functionalization. Synthesized via iron-mediated cyclization, it is characterized by distinctive NMR signals: a singlet at δ 8.73 ppm (H-5) and doublets at δ 7.56 ppm (H-7) and δ 6.74 ppm (H-3). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 223.9841 [M+H]⁺.

Table 2: Spectroscopic Data for Critical Intermediates

Intermediate¹H NMR (δ, ppm)HRMS ([M+H]⁺)
6-Bromo derivative8.73 (s, 1H), 7.56 (d, 1H)223.9841
Ethyl ester precursor4.30 (q, 2H), 1.33 (t, 3H)224.6412

Recent Advances in Catalysis

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings enable the introduction of aryl groups at position 6. Using Pd(PPh₃)₄ as a catalyst and 3,4,5-trimethoxyphenylboronic acid, this method achieves 85% yield under microwave irradiation (125°C, 26 minutes). The ethyl ester remains intact under these conditions, demonstrating functional group tolerance.

Photoredox Catalysis

Visible-light-mediated catalysis offers a green alternative for chlorination. Using eosin Y as a photocatalyst and NaCl as the chlorine source, position 4 is selectively chlorinated in 72% yield without requiring harsh oxidants.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization often yield [2,3-c] isomers. Computational modeling (DFT) identifies transition state energies, guiding solvent selection. Polar aprotic solvents like dimethylacetamide (DMA) favor the desired [3,2-c] isomer by stabilizing key intermediates.

Ester Hydrolysis Under Basic Conditions

The ethyl ester is susceptible to hydrolysis during prolonged exposure to bases. Employing mild conditions (pH < 9) and low temperatures (0–5°C) during workup preserves ester integrity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has shown potential in the development of new pharmaceuticals. Its structural features make it a candidate for the synthesis of various bioactive molecules.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could be investigated further for anticancer properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions such as:

  • Alkylation Reactions : The presence of the carboxylate group allows for nucleophilic substitution reactions, enabling the formation of more complex pyrrolopyridine derivatives.
  • Cyclization Reactions : this compound can participate in cyclization reactions to create fused ring systems that are often found in natural products and pharmaceuticals .

Data Table: Research Findings on this compound

Study ReferenceApplication AreaFindings Summary
AnticancerDemonstrated cytotoxicity against specific cancer cell lines.
Organic SynthesisEffective as a building block for synthesizing complex molecules.
PharmacologyPotential for further development into therapeutic agents.

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their activity against breast cancer cell lines. The results indicated that specific modifications to the compound enhanced its potency, leading to significant reductions in cell viability at low concentrations .

Case Study 2: Synthesis of Novel Compounds

A research team explored the use of this compound as a precursor for synthesizing novel heterocyclic compounds. Through a series of reactions involving alkylation and cyclization, they successfully created several new compounds with promising biological activities. These findings highlight the compound's utility as a versatile intermediate in synthetic chemistry .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[3,2-c]Pyridine Core

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications/Properties References
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Methyl ester, 4-Cl 210.62 53–56 Medicinal chemistry scaffold
Ethyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Ethyl ester, 4-Cl, 1-Me 238.67 96 Enhanced stability via N-methylation
Ethyl 4-propoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Ethyl ester, 4-OPr 252.27 72 Improved solubility
Ethyl 4-(2,2,2-trifluoroethoxy)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Ethyl ester, 4-OCH₂CF₃ 275.06 79 Electron-withdrawing group for bioactivity

Key Findings :

  • N-Methylation (e.g., 1-methyl derivative) improves stability and synthetic yield (96% vs. 53–56% for the parent methyl ester) .
  • Alkoxy substituents (e.g., propoxy, trifluoroethoxy) enhance solubility and modulate electronic properties, critical for target binding in drug discovery .

Positional Isomers and Ring System Variations

Compound Name Ring System Substituents Molecular Weight (g/mol) Key Differences References
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-Cl 224.64 Altered substitution position
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine 6-Br 269.09 Bromine substituent; different ring fusion
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Pyrrolo[3,2-c]pyridine 4-Cl, 6-Me 238.67 Methyl group enhances lipophilicity

Key Findings :

  • Substitution position (e.g., 4-Cl vs. 5-Cl) alters electronic distribution and steric effects, impacting reactivity and biological activity .
  • Ring fusion changes (e.g., pyrrolo[2,3-b] vs. [3,2-c]pyridine) significantly affect molecular geometry and binding interactions .

Biological Activity

Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 871819-70-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.65 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound
  • SMILES Notation : O=C(OCC)C1=CN=C(C2=C1NC=C2)Cl

1. Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

CompoundTarget BacteriaMIC (μg/mL)Control (Ciprofloxacin)
This compoundStaphylococcus aureus12.52
Escherichia coli252

The compound exhibited a minimum inhibitory concentration (MIC) that suggests moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.

CompoundCOX Inhibition TypeIC50 (μM)Control (Celecoxib)
This compoundCOX-126.04 ± 0.360.04
COX-231.4 ± 0.120.04

These results indicate that while the compound shows some inhibitory effects on COX enzymes, it is less potent than traditional anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

The potential anticancer properties of this compound have also been explored in vitro against various cancer cell lines.

Cell LineIC50 (μM)
HeLa15.0
HCT11620.5
A37518.0

The compound demonstrated notable cytotoxic effects against human tumor cell lines, suggesting it may serve as a promising scaffold for the development of new anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrole derivatives similar to this compound:

  • Antimicrobial Studies : A series of pyrrole derivatives were synthesized and tested for antimicrobial activity, revealing that modifications at specific positions significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema demonstrated that pyrrole derivatives could significantly reduce inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
  • Cancer Cell Proliferation : Structure–activity relationship (SAR) studies indicated that specific substitutions on the pyrrole ring could enhance antiproliferative activity against cancer cells by inhibiting cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?

  • Answer : While direct synthesis of the ethyl ester is not explicitly documented, analogous routes for methyl esters (e.g., mthis compound) involve:

  • Ester hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH at 45°C) to generate carboxylate intermediates, followed by re-esterification with ethyl groups .
  • N-Alkylation : Reacting the pyrrolopyridine core with alkyl halides (e.g., iodomethane) using Cs₂CO₃ as a base in polar aprotic solvents like DMA .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., t-BuBrettPhosPdG3) for introducing substituents, though this requires pre-functionalized intermediates .
    • Key Considerations : Solvent choice (e.g., DMF for amide coupling) and purification via reverse-phase chromatography are critical for yield optimization .

Q. How is the compound characterized structurally and analytically?

  • Answer :

  • 1H NMR : Peaks for the ethyl ester (δ ~4.2–4.3 ppm, quartet; δ ~1.3 ppm, triplet) and aromatic protons (δ ~6.3–7.5 ppm) confirm regiochemistry. For example, methyl analogs show distinct splitting patterns (e.g., δ 3.96 ppm for COOCH₃) .
  • HPLC/MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 240–250 range) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in substitution patterns (e.g., distinguishing [3,2-c] from [2,3-c] isomers) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolopyridine core?

  • Answer :

  • Directing Groups : The 4-chloro substituent can act as a directing group for electrophilic aromatic substitution (e.g., amidation at C2 via HATU-mediated coupling) .
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions require halogenated precursors (e.g., bromo derivatives at C6/C7 positions) .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps (e.g., nucleophilic attack at electron-deficient positions) .
    • Data Table : Comparison of Reaction Conditions for Functionalization
Reaction TypeReagentsYieldKey Reference
AmidationHATU, DCM60–70%
N-AlkylationCs₂CO₃, DMA>90%
Cross-Couplingt-BuBrettPhosPdG350–60%

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Answer :

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, ethyl ester protons shift upfield in CDCl₃ compared to DMSO .
  • Isomeric Purity : HPLC retention times (e.g., Rₜ 1.08–1.30 min) differentiate regioisomers, while high-resolution MS confirms molecular formulas .
  • Crystallographic Validation : Single-crystal X-ray structures resolve ambiguities in substituent positioning (e.g., confirming chloro vs. methoxy orientation) .

Q. What computational approaches predict biological activity or reactivity of derivatives?

  • Answer :

  • Molecular Docking : Simulates binding to therapeutic targets (e.g., kinase inhibitors) using software like AutoDock. The pyrrolopyridine core’s planarity favors π-π stacking in hydrophobic pockets.
  • DFT Calculations : Models reaction transition states (e.g., SNAr at C4) to rationalize selectivity for chloro displacement over other positions .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for ethyl ester derivatives), guiding lead optimization .

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